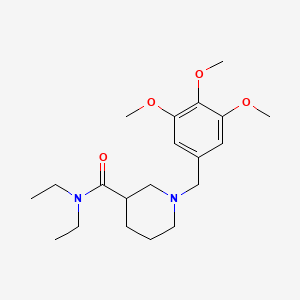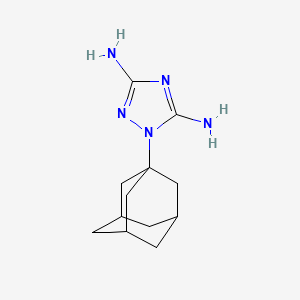
2-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)ethanamine, commonly known as Methylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that is chemically similar to MDMA (3,4-methylenedioxymethamphetamine) and is used as a recreational drug due to its euphoric and stimulant effects. However,
Mécanisme D'action
Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) by blocking the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
Methylone has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases the release of the neurotransmitter serotonin, which plays a role in regulating mood, appetite, and sleep. However, the long-term effects of Methylone on the brain and other organs are not well understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
Methylone has been used as a research tool to study the effects of SNDRIs on the brain and behavior. It has advantages over other drugs such as MDMA, as it is less neurotoxic and has a shorter duration of action. However, its use in laboratory experiments is limited due to its potential for abuse and lack of research on its long-term effects.
Orientations Futures
Further research is needed to determine the safety and efficacy of Methylone in humans for the treatment of psychiatric disorders. Studies should focus on the optimal dosage, route of administration, and long-term effects of the drug. Additionally, research should explore the potential of Methylone as a research tool for studying the effects of SNDRIs on the brain and behavior.
Méthodes De Synthèse
Methylone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterization through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Applications De Recherche Scientifique
Methylone has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that Methylone has similar effects to MDMA in increasing social behavior and reducing anxiety in animal models. However, further research is needed to determine its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-16-10-18(23-3)17(22-2)9-14(16)11-20-7-6-13-4-5-15-19(8-13)25-12-24-15/h4-5,8-10,20H,6-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCJPGYVDGUWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCC2=CC3=C(C=C2)OCO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)



![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)
![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)
![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)